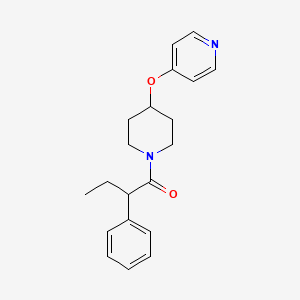

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties Research on derivatives of piperidine, such as "2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one", often explores their synthesis and potential chemical applications. Vardanyan (2018) discusses the synthesis and pharmacological properties of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol derivatives, highlighting their relevance in developing new pharmaceutical compounds (Vardanyan, 2018). Similarly, Acharya and Clive (2010) present methods for asymmetric synthesis of piperidine derivatives, indicating their versatility as intermediates in synthesizing a broad range of amines with substituted piperidine units (Acharya & Clive, 2010).

Molecular Packing and Intermolecular Interactions The study of molecular structures and their interactions is crucial for understanding the physical and chemical properties of compounds. Percino et al. (2014) investigated the molecular packing and intermolecular interactions of polymorphs of a related compound, providing insights into how these aspects influence the solid-state properties and optical behaviors of such materials (Percino et al., 2014).

Biological Applications and Interactions The derivatives of piperidine and pyridine rings have been explored for their biological activities and potential therapeutic applications. For example, research on inhibitors of blood platelet aggregation showcases the medicinal chemistry applications of piperidine derivatives (Grisar et al., 1976). Additionally, studies on the synthesis of functionalized pyrrolidines and piperidines through reactions with hemiaminals demonstrate their potential in drug development (Kokotos & Aggarwal, 2006).

Material Science Applications Compounds like "2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one" and its derivatives also find applications in material science, particularly in the development of ion exchange membranes and optical materials. Olsson et al. (2018) discuss the synthesis and properties of poly(arylene piperidinium) hydroxide ion exchange membranes, emphasizing their stability and conductivity in alkaline conditions, which is relevant for fuel cell applications (Olsson et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is the Estrogen receptor alpha . This receptor is a protein within cells that is activated by the hormone estrogen and can trigger various cellular responses.

Mode of Action

It is known to interact with the estrogen receptor alpha . This interaction could potentially influence the receptor’s activity, leading to changes in the cellular responses that are regulated by this receptor.

Result of Action

Given its interaction with the Estrogen receptor alpha , it could potentially influence cellular responses regulated by this receptor.

Propiedades

IUPAC Name |

2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-14-10-18(11-15-22)24-17-8-12-21-13-9-17/h3-9,12-13,18-19H,2,10-11,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPUPCSYOJCSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)

methanone](/img/structure/B2864807.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2864824.png)